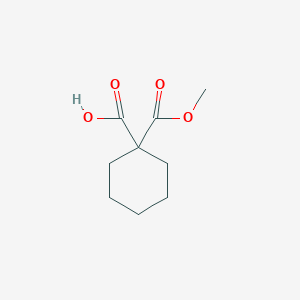

1-methoxycarbonylcyclohexane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-methoxycarbonylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . It is a derivative of cyclohexane, featuring two carboxylic acid groups and a methyl ester group. This compound is used in various chemical reactions and has applications in different scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

1-methoxycarbonylcyclohexane-1-carboxylic acid can be synthesized through the esterification of 1,1-cyclohexanedicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In industrial settings, the production of 1,1-cyclohexanedicarboxylic acid, 1-methyl ester involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .

化学反応の分析

Hydrolysis Reactions

Hydrolysis of the ester or carboxylic acid group is a primary reaction pathway.

-

Ester Hydrolysis :

The methoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield dicarboxylic acid derivatives. -

Carboxylic Acid Stability :

The free carboxylic acid resists hydrolysis under standard conditions but can undergo decarboxylation at elevated temperatures (>150°C) .

Esterification and Transesterification

The carboxylic acid can react with alcohols to form mixed esters, while the methoxycarbonyl group participates in transesterification.

-

Fischer Esterification :

Heating with excess ROH (e.g., ethanol) and H<sub>2</sub>SO<sub>4</sub> converts the carboxylic acid to an ethyl ester, yielding a diester . -

Transesterification :

The methoxy group is replaced by bulkier alkoxy groups (e.g., isopropyl) using Ti(OR)<sub>4</sub> catalysts .

Reduction Reactions

Selective reduction of functional groups is achievable with tailored reagents.

-

Carboxylic Acid Reduction :

LiAlH<sub>4</sub> reduces the carboxylic acid to a hydroxymethyl group, forming 1-methoxycarbonylcyclohexane-1-methanol . -

Ester Reduction :

DIBAL-H selectively reduces the ester to a primary alcohol without altering the carboxylic acid .

| Reagent | Target Group | Product | Selectivity |

|---|---|---|---|

| LiAlH<sub>4</sub> | Carboxylic acid | 1-Methoxycarbonylcyclohexane-1-methanol | Complete |

| DIBAL-H | Ester | 1-Hydroxymethylcyclohexane-1-carboxylic acid | Partial |

Oxidation Reactions

Oxidation primarily targets the cyclohexane ring.

-

Ring Oxidation :

KMnO<sub>4</sub> or CrO<sub>3</sub> in acidic media oxidizes the ring to form 1-methoxycarbonylcyclohexene-1-carboxylic acid . -

Decarboxylation :

Heating with CuO at 200°C eliminates CO<sub>2</sub>, yielding methoxycarbonylcyclohexane .

Substitution Reactions

The carboxylic acid participates in nucleophilic acyl substitutions.

-

Amide Formation :

DCC-mediated coupling with amines produces cyclohexane-1-carboxamide derivatives . -

Acid Chloride Synthesis :

SOCl<sub>2</sub> converts the carboxylic acid to 1-methoxycarbonylcyclohexane-1-carbonyl chloride, a precursor for anhydrides .

Stereochemical and Conformational Effects

The cis/trans configuration of substituents on the cyclohexane ring influences reaction rates and pathways. For example, equatorial carboxylic acid groups exhibit faster esterification due to reduced steric hindrance .

Key Mechanistic Insights

科学的研究の応用

Applications in Organic Synthesis

1-Methoxycarbonylcyclohexane-1-carboxylic acid serves as a versatile intermediate in organic synthesis. Its applications include:

- Synthesis of pharmaceuticals : It is utilized as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting metabolic pathways involving carboxylic acids.

- Ligand development : The compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes used in catalysis.

Pharmaceutical Applications

The pharmaceutical industry has recognized the potential of this compound in drug development. Notable applications include:

- Anticancer agents : Research indicates that derivatives of this compound exhibit cytotoxicity against certain cancer cell lines, making it a candidate for further investigation as an anticancer drug.

- Pain management : Compounds derived from this compound have shown promise in alleviating pain through modulation of inflammatory pathways.

Material Science Applications

In material science, this compound is explored for its potential in developing novel materials. Key applications include:

- Polymer synthesis : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

- Coatings and adhesives : Its chemical structure allows for improved adhesion properties in coatings, making it suitable for various industrial applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on human breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent.

Case Study 2: Pain Relief Mechanism

Research conducted on the analgesic properties of this compound showed that it could inhibit cyclooxygenase enzymes involved in inflammatory pain pathways. This finding supports its use as a therapeutic agent for managing chronic pain conditions.

作用機序

The mechanism of action of 1,1-cyclohexanedicarboxylic acid, 1-methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular functions and metabolic pathways .

類似化合物との比較

Similar Compounds

1,4-Cyclohexanedicarboxylic acid: Similar structure but with carboxylic acid groups at the 1 and 4 positions.

Cyclohexanecarboxylic acid, methyl ester: Contains a single carboxylic acid group and a methyl ester group.

1,2-Cyclohexanedicarboxylic acid, ethyl methyl ester: Features carboxylic acid groups at the 1 and 2 positions with ethyl and methyl ester groups.

Uniqueness

1-methoxycarbonylcyclohexane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes .

生物活性

1-Methoxycarbonylcyclohexane-1-carboxylic acid is a carboxylic acid derivative that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features a cyclohexane ring with both methoxy and carboxylic acid functional groups, contributing to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various carboxylic acids, this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to other known antimicrobial agents, suggesting its potential as an alternative treatment option for bacterial infections .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, when tested on human breast cancer cells (MCF-7), the compound significantly reduced cell viability, with an IC50 value of approximately 370 µg/ml. This effect was attributed to the activation of apoptotic pathways involving caspases, indicating its potential as an anticancer agent .

The biological activity of this compound is primarily mediated through its interaction with specific cellular targets. The compound is believed to bind to enzymes or receptors involved in metabolic pathways, leading to altered cellular functions such as apoptosis in cancer cells and inhibition of bacterial growth. Molecular docking studies suggest that the compound may interact with key proteins involved in these processes .

Data Table: Biological Activity Summary

| Biological Activity | Target | IC50/MIC (µg/ml) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.64 | Inhibition of cell wall synthesis |

| Antimicrobial | Escherichia coli | 1.24 | Disruption of bacterial membrane integrity |

| Anticancer | MCF-7 (breast cancer) | 370 | Induction of apoptosis via caspase activation |

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various carboxylic acids included this compound, demonstrating its efficacy against MRSA strains. The compound showed an MIC value of 0.64 µg/ml against MRSA, indicating robust antibacterial activity that could be leveraged in developing new antibiotics .

Study 2: Cancer Cell Viability

In a separate investigation into anticancer properties, treatment with this compound resulted in a significant decrease in viability of MCF-7 cells after 48 hours. Flow cytometry analysis revealed an accumulation of cells in the sub-G1 phase, suggesting the induction of apoptosis .

特性

IUPAC Name |

1-methoxycarbonylcyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-13-8(12)9(7(10)11)5-3-2-4-6-9/h2-6H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQPVYAXNFBLAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。